molecular formula C8H5ClN2O B8673523 2-Chloroquinoxaline-1-oxide CAS No. 5227-57-6

2-Chloroquinoxaline-1-oxide

Katalognummer: B8673523
CAS-Nummer: 5227-57-6
Molekulargewicht: 180.59 g/mol
InChI-Schlüssel: BLJRCNDVGFSQOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloroquinoxaline-1-oxide is a useful research compound. Its molecular formula is C8H5ClN2O and its molecular weight is 180.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

5227-57-6

Molekularformel

C8H5ClN2O

Molekulargewicht

180.59 g/mol

IUPAC-Name

2-chloro-1-oxidoquinoxalin-1-ium

InChI

InChI=1S/C8H5ClN2O/c9-8-5-10-6-3-1-2-4-7(6)11(8)12/h1-5H

InChI-Schlüssel

BLJRCNDVGFSQOX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N=CC(=[N+]2[O-])Cl

Herkunft des Produkts

United States

Synthesis routes and methods I

Procedure details

The invented compounds may be made from known starting materials by readily practiced processes. Starting wth quinoxaline, this is oxidized to quinoxaline-1,4-dioxide with 1.2 molar peracetic acid in acetic anhydride (melting point of the product equals 241.5°-242°C.). The yield obtained is 50 to 60% of theoretical. See Journal of the Chemical Society, page 2816 (1953, J. K. Landquist). The quinoxaline-1,4-dioxide is reacted with a 6 molar excess of benzenesulfonyl chloride and the greygreen solid obtained is then reacted with 10% aqueous sodium bicarbonate, to yield 2-chloroquinoxaline-1-oxide in 60% yield (m. p. equals 115°-116°C.). See Journal of General Chemistry, U.S.S.R., volume 34, page 2836 (1964, A. S. Elina). The reaction of 2 -chloroquinoxaline-1-oxide with three molar equivalents of one molar aqueous sodium hydrosulfide results in a yellow aqueous solution of the sodium salt of 2-mercaptoquinoxaline-1-oxide. The yield is essentilly quantitative. The salt is convertible to the water-insoluble 2-mercaptoquinoxaline- 1-oxide by precipitation thereof with an acid, such as concentrated aqueous hydrochloric acid. 2-(1-Oxoquinoxalinyl) disulfide is obtainable from 2-mercaptoquinoxaline-1-oxide by oxidation of the 2-mercaptoquinoxaline-1-oxide. Such oxidation may be effected with air (with the 2-mercaptoquinoxaline-1-oxide being oxidized by the air in a solvent such as acetone, methanol, ethanol or other suitable solvent, preferably at an elevated temperature such as that at which the solvent boils) or with other oxidizing agents, such as aqueous potassium triiodide, aqueous 3% hydrogen peroxide, or a dilute aqueous solution of a percarboxylic acid. Various other metal, ammonium or quaternary ammonium salts of 2-mercaptoquinoxaline-1-oxide may be obtained by treatment of a solution of a soluble salt thereof with an acid such as dilute hydrochloric acid or other suitable inorganic or organic acid, followed by addition of a dilute aqueous solution of the water soluble salt of the cation, e.g., a solution of the metal- or ammonium halide or sulfate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
peracetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

1 gram mole of quinoxaline (130 g.) is oxidized by treatment with 3150 milliliters of a 1.2 molar solution of peracetic acid in acetic anhydride, according to the method of Landquist, reported in the Journal of the Chemical Society at page 2816 (1953). The product, quinoxaline-1,4-dioxide, having a melting point of between 241.5° and 242.0°C. (with decomposition), is obtained in 50-60% yield. It is reacted with 530 grams of benzenesulfonyl chloride at a temperature of 25°C. for 1 to 12 hours and the resulting grey-green solid product is treated with 440 milliliters of a 10% aqueous solution of sodium bicarbonate, to produce 2-chloroquinoxaline-1-oxide. The product obtained has a melting point of 115°-116°C. after crystallization from cyclohexane or methanol. It is obtained in approximately 60% yield. The method for this reaction is reported in the Journal of General Chemistry, V.S.S.R., volume 34, page 2836 (1964 ).
Quantity
130 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
peracetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
530 g
Type
reactant
Reaction Step Five
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.